rac threo-Dihydro Bupropion Hydrochloride
Description
Overview of Bupropion (B1668061) Metabolism and the Position of Dihydrobupropion Isomers
Bupropion undergoes extensive metabolism, primarily in the liver, with less than 1% of the parent drug being excreted unchanged. nih.gov The metabolic process follows two principal pathways: oxidation and reduction. wikipedia.orgiu.edu The oxidative pathway is mediated by the cytochrome P450 enzyme CYP2B6, leading to the formation of hydroxybupropion. nih.govdroracle.ainih.gov
The reductive pathway, which is of central importance to the subject of this article, involves the conversion of bupropion's ketone group into an alcohol. This reduction is catalyzed by carbonyl reductases, such as 11β-hydroxysteroid dehydrogenase type 1 and various aldo-keto reductases, to form the diastereomeric amino alcohol metabolites: threo-dihydrobupropion and erythro-hydrobupropion. nih.govwikipedia.orgnih.govpharmgkb.org These, along with hydroxybupropion, are the three primary active metabolites of bupropion. nih.govpharmgkb.org
Of these metabolites, threo-dihydrobupropion is particularly noteworthy for its high plasma exposure, which can be approximately seven times greater than that of the parent bupropion compound at steady-state. nih.gov More recent investigations have further expanded the metabolic profile, identifying new metabolites formed by the enzyme CYP2C19, including 4'-hydroxybupropion, erythro-4'-hydroxyhydrobupropion, and threo-4'-hydroxyhydrobupropion. pharmgkb.orgnih.govnih.gov Following their formation, these metabolites undergo subsequent Phase II metabolism, specifically glucuronidation by various UGT enzymes, to facilitate their excretion from the body. pharmgkb.orgresearchgate.net
Table 1: Key Metabolic Pathways of Bupropion This table is interactive. You can sort and filter the data.
| Metabolite | Formation Pathway | Key Enzyme(s) |
|---|---|---|
| Hydroxybupropion | Oxidation | Cytochrome P450 2B6 (CYP2B6) nih.govnih.gov |
| threo-Dihydrobupropion | Reduction | Carbonyl Reductases (e.g., 11β-HSD1) nih.govwikipedia.org |
| erythro-Dihydrobupropion | Reduction | Carbonyl Reductases wikipedia.orgnih.gov |
Significance of Stereochemistry in Pharmacologically Active Metabolites
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important in understanding the activity of bupropion and its metabolites. Bupropion is administered clinically as a racemate, which is a 1:1 mixture of its two enantiomers (mirror-image isomers), (R)-bupropion and (S)-bupropion. nih.govresearchgate.net
The metabolism of bupropion is highly stereoselective, meaning that the different enantiomers are processed differently by the body's enzymes. nih.govnih.govnih.gov The metabolic reactions themselves introduce new chiral centers, resulting in a complex mixture of diastereomers. nih.govnih.gov For instance, the hydroxylation of bupropion leads to (R,R)-hydroxybupropion and (S,S)-hydroxybupropion. In human plasma, concentrations of the (R,R)-enantiomer are found to be about 20 times greater than those of the (S,S)-enantiomer. nih.gov However, the less abundant (S,S)-hydroxybupropion is considered more pharmacologically potent, particularly in its ability to inhibit the reuptake of dopamine (B1211576) and norepinephrine (B1679862). nih.govnih.gov
Table 2: Examples of Stereoselectivity in Bupropion Metabolism This table is interactive. You can sort and filter the data.
| Compound / Metabolite | Stereoisomers | Key Finding |
|---|---|---|
| Bupropion | (R)- and (S)-enantiomers | Administered as a 1:1 racemate. nih.govresearchgate.net |
| Hydroxybupropion | (R,R)- and (S,S)-enantiomers | Plasma concentration of (R,R)- is ~20-fold higher than (S,S)-. nih.gov |
| Hydroxybupropion | (R,R)- and (S,S)-enantiomers | (S,S)-enantiomer is more potent at inhibiting dopamine/norepinephrine uptake. nih.govnih.gov |
| threo-Dihydrobupropion | (1R,2R)- and (1S,2S)-enantiomers | Plasma exposure of one enantiomer is ~5-fold higher than the other. iu.edu |
Historical Development of Research on Bupropion Metabolites and their Role in Neurochemistry
The journey to understand the metabolites of bupropion began after the drug's development and initial approval in the mid-1980s. nih.govbritannica.com Early research conducted in the late 1970s and early 1980s successfully identified the three main metabolic products in humans: the morpholinol metabolite, hydroxybupropion, and the two amino alcohol diastereomers, erythro-dihydrobupropion and threo-dihydrobupropion. nih.gov
For a considerable time, research efforts were predominantly focused on hydroxybupropion, as it was considered the major active metabolite. taylorandfrancis.com The fundamental mechanism of action for bupropion and its metabolites was established as being distinct from many other antidepressants of the era. It was determined that they function as norepinephrine-dopamine reuptake inhibitors (NDRIs) without having a significant impact on the serotonin (B10506) system. nih.govacs.org Animal models demonstrated that these metabolites were pharmacologically active, possessing potencies estimated to be between 20% and 50% of the parent compound. nih.govnih.govwikipedia.org Specifically, threo-hydrobupropion is considered to be in this 20-50% potency range compared to bupropion. wikipedia.org
A significant shift in the research landscape occurred with the advent of modern analytical chemistry. The development and implementation of stereoselective assays, particularly chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), was a critical breakthrough. iu.eduiu.edunih.gov These methods allowed, for the first time, the simultaneous separation and precise quantification of the individual enantiomers of bupropion and its major metabolites directly from human plasma. nih.goviu.edu This technological advance opened the door to a more nuanced investigation of the stereoselective pharmacokinetics that define bupropion's action. The discovery of additional metabolic pathways, such as the formation of 4'-hydroxylated metabolites in 2016, further refined the scientific understanding of bupropion's complex elimination and disposition in the body. nih.gov
Current Research Landscape and Unaddressed Questions Regarding rac-threo-Dihydrobupropion Hydrochloride
Despite the development of analytical methods to quantify the enantiomers of threo-dihydrobupropion, detailed characterization of their distinct pharmacological activities remains relatively scarce. wikipedia.orgtaylorandfrancis.com There is a clear need for further research to move beyond measuring plasma concentrations and to fully elucidate the specific neurochemical actions of (1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion.
Table of Compound Names
| Trivial/Common Name | Systematic Name |
| Bupropion | (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone nih.gov |
| rac-threo-Dihydrobupropion | (R,R)-3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol scbt.com |
| Hydroxybupropion | Not specified in search results |
| Erythro-hydrobupropion | Not specified in search results |
| 4'-Hydroxybupropion | Not specified in search results |
| threo-4'-Hydroxyhydrobupropion | Not specified in search results |
| erythro-4'-Hydroxyhydrobupropion | Not specified in search results |
| Methylphenidate | Not specified in search results |
| MDMA | 3,4-Methylenedioxymethamphetamine wikipedia.org |
Properties
CAS No. |
1396889-62-5 |
|---|---|
Molecular Formula |
C₁₃H₂₁Cl₂NO |
Molecular Weight |
278.22 |
Synonyms |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereoselective Preparation of Rac Threo Dihydrobupropion Hydrochloride
Chemoenzymatic Synthesis Approaches for Stereocontrol and Diastereoselective Formation
Chemoenzymatic synthesis offers a powerful approach to stereoselective synthesis, leveraging the high selectivity of enzymes for specific transformations. In the case of rac-threo-dihydrobupropion, the focus is on the enzymatic reduction of the ketone group of bupropion (B1668061).
Identification of Enzymes for Regioselective and Stereoselective Reduction
The bioreduction of the ketone moiety in bupropion to a secondary alcohol yields dihydrobupropion. This process can be catalyzed by various carbonyl reductases, with a notable enzyme being 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). Research has shown that 11β-HSD1 is the primary enzyme responsible for the formation of threo-dihydrobupropion from bupropion nih.goviu.edu. This enzyme exhibits high stereoselectivity, preferentially producing the threo diastereomer over the erythro form nih.gov. Other carbonyl reductases present in liver microsomes also contribute to the reduction of bupropion, but 11β-HSD1 is key for the threo-selective pathway iu.edunih.gov. The reduction of the aminoketone group of bupropion by these enzymes creates an additional chiral center, leading to the formation of diastereomeric amino alcohols iu.edunih.gov.
Studies utilizing recombinant human 11β-HSD1 expressed in cell lysates have confirmed its direct role in the stereoselective conversion of bupropion to threo-dihydrobupropion nih.gov. In these experiments, no formation of the erythro-dihydrobupropion was observed, highlighting the enzyme's stringent stereocontrol nih.gov.
Optimization of Biocatalytic Conditions for Threo Diastereomer Formation
For a successful preparative chemoenzymatic synthesis, the optimization of reaction conditions is crucial to maximize yield and selectivity. While detailed industrial-scale protocols are not extensively published, key parameters can be inferred from metabolic studies.
A critical component for the activity of 11β-HSD1 and other carbonyl reductases is the presence of a cofactor, typically NADPH (Nicotinamide adenine dinucleotide phosphate) nih.govnih.gov. Therefore, a robust cofactor regeneration system would be essential for an efficient and cost-effective biocatalytic process.
Other parameters to consider for optimization would include:
pH: Maintaining an optimal pH is vital for enzyme stability and activity. Metabolic studies often use a physiological pH of around 7.4 nih.gov.
Temperature: Enzymatic reactions are highly sensitive to temperature. A typical incubation temperature for in vitro metabolic studies is 37°C nih.gov.
Substrate Concentration: High concentrations of the substrate, bupropion, could potentially lead to substrate inhibition, so optimizing the substrate loading is important.
Enzyme Loading: The concentration of the biocatalyst will directly impact the reaction rate.
Solvent System: While aqueous buffers are common, the use of co-solvents might be necessary to improve the solubility of bupropion, which could in turn affect enzyme activity and stability.
A hypothetical optimized biocatalytic system for the synthesis of rac-threo-dihydrobupropion could involve the use of a whole-cell biocatalyst overexpressing a robust carbonyl reductase known for its threo-selectivity, or an isolated and immobilized 11β-HSD1 enzyme. The reaction would be conducted in a buffered aqueous medium with a continuous supply of a regenerating cofactor system.
Asymmetric Organic Synthesis Routes for Enantiospecific Preparation of Threo Isomers
Asymmetric organic synthesis provides a powerful alternative to enzymatic methods for the preparation of single stereoisomers. These methods typically involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to control the stereochemical outcome of a reaction.
Chiral Auxiliaries and Ligand-Mediated Asymmetric Induction
The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off. In the context of synthesizing threo-dihydrobupropion, a chiral auxiliary could be attached to the bupropion molecule, for instance, at the nitrogen atom, to influence the diastereoselectivity of the ketone reduction. The bulky tert-butyl group on the nitrogen atom of bupropion already provides some steric hindrance that can be exploited in diastereoselective reductions.
Another approach involves the use of a chiral ligand in conjunction with a metal catalyst. The chiral ligand-metal complex can then coordinate to the bupropion molecule and direct the approach of a reducing agent to one face of the ketone, leading to the preferential formation of one diastereomer.
While the application of these specific methods for the synthesis of threo-dihydrobupropion is not extensively documented in publicly available literature, the general principles of asymmetric synthesis of amino alcohols are well-established.
Catalytic Asymmetric Hydrogenation and Reduction Strategies
Catalytic asymmetric hydrogenation is a widely used method for the enantioselective reduction of ketones. This technique employs a chiral catalyst, often based on transition metals like rhodium, ruthenium, or iridium, coordinated to chiral phosphine ligands. The substrate, bupropion, would coordinate to the chiral metal complex, and the subsequent delivery of hydrogen would occur stereoselectively to form the desired threo-amino alcohol.
Similarly, asymmetric reductions using chiral reducing agents, such as those derived from boranes complexed with chiral ligands (e.g., Corey-Bakshi-Shibata reduction), could be employed. These reagents can stereoselectively reduce the ketone in bupropion. The choice of the chiral catalyst or reagent would be critical in achieving high diastereoselectivity towards the threo isomer.
The successful application of these methods would depend on overcoming the steric hindrance from the tert-butyl group and achieving high levels of diastereocontrol.
Multi-Step Chemical Synthesis Pathways for the rac-threo Diastereomeric Mixture
A more conventional and documented approach to obtaining rac-threo-dihydrobupropion hydrochloride involves a non-stereoselective reduction of racemic bupropion hydrochloride followed by a purification step to isolate the desired diastereomer.
A described method involves the reduction of racemic bupropion hydrochloride using a reducing agent such as borane-tetrahydrofuran complex (THF-borane) google.com. This reduction of the ketone group is not diastereoselective and results in a mixture of the erythro and threo diastereomers of dihydrobupropion hydrochloride google.com.
The key to obtaining the pure rac-threo diastereomer lies in the subsequent purification process. The mixture of diastereomers can be separated based on their different physical properties, such as solubility. A patented method describes the purification of the threo isomer by treating the mixture with an acid, preferably hydrochloric acid, and then refluxing it in an alcohol, such as isopropanol google.com. Upon cooling, the less soluble rac-threo-dihydrobupropion hydrochloride crystallizes out, allowing for its separation from the more soluble erythro isomer google.com.
Exploration of Novel Precursors and Reaction Intermediates
The predominant and well-documented synthetic route to rac-threo-Dihydrobupropion Hydrochloride commences with the reduction of Bupropion Hydrochloride. While extensive research into entirely novel precursors is not widely reported in publicly accessible literature, the focus remains on the efficient and stereoselective conversion of bupropion.
The primary precursor, Bupropion, is an α-amino ketone. The key transformation involves the reduction of the ketone functionality to a secondary alcohol, generating a new chiral center. This reduction can lead to two diastereomeric products: threo-Dihydrobupropion and erythro-Dihydrobupropion. The relative stereochemistry of the newly formed hydroxyl group and the existing α-methyl group determines the diastereomer.
Reaction Scheme:
The process typically yields a mixture of the diastereomers, necessitating a subsequent purification step to isolate the desired threo form. A common method involves the reduction of racemic bupropion hydrochloride with a reducing agent like THF-borane, which produces an erythro/threo mixture of dihydrobupropion hydrochloride. google.com This mixture can then be purified by treating it with an acid, such as hydrochloric acid, and refluxing in an alcohol like isopropanol, followed by crystallization to yield the pure racemic threo-dihydrobupropion. google.com
Intermediates in this process are transient and not typically isolated. The reaction proceeds directly from the aminoketone to the amino alcohol. The control of the diastereomeric outcome is a key challenge and is primarily influenced by the choice of reducing agent and reaction conditions.
Reaction Mechanism Elucidation for Key Synthetic Steps
The key synthetic step in the preparation of rac-threo-Dihydrobupropion Hydrochloride is the diastereoselective reduction of the carbonyl group in Bupropion. The stereochemical outcome of this reduction is governed by the principles of acyclic diastereoselection.
The mechanism of reduction of α-amino ketones can be influenced by factors such as the presence of a chelating metal in the reducing agent and the steric bulk of the substituents on the nitrogen atom and the α-carbon. In the case of bupropion, the bulky tert-butyl group on the nitrogen atom plays a significant role in directing the approach of the reducing agent.
One plausible model to explain the diastereoselectivity is the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.
However, the presence of the amino group can lead to chelation-controlled reduction if a suitable reducing agent is used. In a chelation-controlled mechanism, the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate. The hydride is then delivered to one face of the carbonyl group, leading to a specific diastereomer.
For non-chelating reducing agents, such as borohydrides, the reaction is likely to be under steric control. The preferential formation of the threo diastereomer suggests that the approach of the hydride donor is directed by the steric bulk of the substituents, leading to the thermodynamically more stable product. The reduction of N-t-BOC-protected-N-alkyl α-aminoketones with bulky reducing agents like LiEt3BH or Li(s-Bu)3BH has been shown to furnish protected syn-β-aminoalcohols (which would correspond to the erythro diastereomer) with high selectivity. Conversely, removal of the BOC group followed by reduction can lead to the anti-β-aminoalcohols (corresponding to the threo diastereomer).
Diastereomeric Resolution and Enantiomeric Separation Techniques for rac-threo-Dihydrobupropion Hydrochloride
Once rac-threo-Dihydrobupropion Hydrochloride is obtained, the next critical step is the separation of its constituent enantiomers, (1S,2S)-threo-Dihydrobupropion and (1R,2R)-threo-Dihydrobupropion. This can be achieved through preparative chiral chromatography or classical resolution methods.
Preparative Chiral Chromatography Methods (e.g., HPLC, SFC)
Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC):
A reported stereoselective HPLC-MS/MS method has been developed for the simultaneous separation and quantification of the enantiomers of bupropion and its metabolites, including threo-dihydrobupropion. iu.edunih.govnih.gov This analytical method provides the basis for scaling up to a preparative separation.
| Parameter | Value |
| Chiral Stationary Phase | Lux 3µ Cellulose-3 |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | Gradient elution with Methanol (B129727), Acetonitrile, and Ammonium (B1175870) Bicarbonate/Ammonium Hydroxide buffer |
| Detection | Tandem Mass Spectrometry (MS/MS) |
For preparative purposes, the column dimensions would be significantly larger, and the flow rate would be increased to handle higher sample loads. The mobile phase composition would be optimized to maximize resolution and throughput.
Supercritical Fluid Chromatography (SFC):
SFC is increasingly favored for preparative chiral separations due to its advantages in terms of speed, reduced solvent consumption, and lower environmental impact. selvita.comnih.govchempartner.com Supercritical carbon dioxide is used as the main mobile phase, often with a polar co-solvent such as an alcohol. The principles of separation are similar to HPLC, relying on the differential interaction of the enantiomers with a chiral stationary phase. While specific preparative SFC methods for rac-threo-Dihydrobupropion Hydrochloride are not detailed in the readily available literature, the successful application of SFC for the separation of other chiral pharmaceuticals suggests its high potential for this compound. pharmtech.comamericanpharmaceuticalreview.com
Classical Resolution Methods (e.g., Diastereomeric Salt Formation)
Classical resolution via the formation of diastereomeric salts is a well-established and scalable method for separating enantiomers. wikipedia.org This technique involves reacting the racemic mixture of threo-Dihydrobupropion (a base) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility.
General Scheme:
(1S,2S)-threo-Dihydrobupropion + (R)-Chiral Acid → Diastereomeric Salt 1 (1R,2R)-threo-Dihydrobupropion + (R)-Chiral Acid → Diastereomeric Salt 2
These diastereomeric salts can then be separated by fractional crystallization. The less soluble salt will crystallize out of the solution, while the more soluble salt remains in the mother liquor. After separation, the individual enantiomers of threo-Dihydrobupropion can be recovered by treating the diastereomeric salts with a base to neutralize the chiral acid.
Commonly used chiral resolving agents for amino alcohols include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgnih.gov The choice of resolving agent and solvent is crucial for successful resolution and is often determined empirically through screening experiments. For instance, racemic N-methylamphetamine has been resolved with 2R,3R-tartaric acid and its derivatives. nih.gov
Assessment of Optical Purity and Enantiomeric Excess
The success of an enantiomeric separation is quantified by determining the optical purity or enantiomeric excess (ee) of the separated enantiomers.
Enantiomeric Excess (ee):
Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. It is often determined using chiral HPLC or SFC by comparing the peak areas of the two enantiomers in the chromatogram.
Optical Purity:
Optical purity is determined by polarimetry, which measures the rotation of plane-polarized light by a solution of the chiral compound. wikipedia.orgamherst.edulibretexts.org The specific rotation of a sample is compared to the specific rotation of the pure enantiomer.
In Vitro Metabolic Pathways and Enzymatic Biotransformation of Rac Threo Dihydrobupropion Hydrochloride
Cytochrome P450 Enzyme Isoform Specificity in rac-threo-Dihydrobupropion Hydrochloride Formation
Role of CYP2B6 and Other P450 Isoforms in Bupropion (B1668061) Reduction to Dihydrobupropion
The biotransformation of bupropion involves two main pathways: oxidation and reduction. researchgate.net The oxidative pathway is predominantly mediated by the Cytochrome P450 enzyme system, whereas the reductive pathway leading to the formation of the diastereoisomers threo-dihydrobupropion and erythro-dihydrobupropion is catalyzed by carbonyl reductases. nih.govresearchgate.net
Specifically, CYP2B6 is the primary enzyme responsible for the hydroxylation of bupropion's t-butyl group to form hydroxybupropion. nih.govresearchgate.netdrugbank.comnih.gov Studies using human liver microsomes and cDNA-expressed CYPs confirm that bupropion hydroxylation is almost exclusively mediated by CYP2B6. drugbank.com Other isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, play only a minor role in this specific oxidative reaction. researchgate.net
Direct reduction of bupropion to threo-dihydrobupropion is not a reaction catalyzed by CYP enzymes. However, P450 isoforms are involved in the subsequent metabolism of the dihydrobupropion metabolites. For instance, the further metabolism of threo- and erythrohydrobupropion to threo- and erythro-4′-OH-hydrobupropion is mediated mainly by CYP2C19. nih.gov
Involvement of Reductases and Dehydrogenases in the Formation and Further Metabolism of Threo-Dihydrobupropion
The formation of threo-dihydrobupropion from bupropion is catalyzed by non-P450 enzymes, specifically various reductases and dehydrogenases found in the liver and intestine. nih.govnih.gov
Characterization of Carbonyl Reductases (CBRs) and Other Non-P450 Enzymes
The reduction of bupropion's carbonyl group to form threo-dihydrobupropion and erythro-dihydrobupropion is carried out by carbonyl reductases (CRs). nih.govnih.gov These enzymes are part of the phase I metabolism system but are distinct from the CYP450 family. nih.govnih.gov
Key enzymes identified in the formation of threo-dihydrobupropion include 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1) and members of the aldo-keto reductase (AKR) family. nih.govnih.govwikipedia.org In human liver microsomes, 11β-dehydrogenase isozyme 1 has been identified as a primary contributor to the formation of threo-dihydrobupropion. nih.govresearchgate.net In the intestine, where CYP2B6 activity is negligible, the formation of threo-dihydrobupropion still occurs, suggesting a significant role for local reductases. nih.gov Studies suggest that AKR7 family enzymes may be responsible for this metabolic step in the intestine. nih.govresearchgate.net
Substrate Specificity and Kinetic Studies of Relevant Reductases
Kinetic studies in subcellular fractions of the human liver and intestine have characterized the formation of threo-dihydrobupropion. In the liver, both microsomal and S9 fractions demonstrate a high capacity for this conversion, with Vmax values around 98-99 pmol/min/mg. nih.govresearchgate.net The affinity of the enzymes for bupropion, represented by the Km value, ranges from 186 to 265 µM in these liver fractions. nih.govresearchgate.net
In intestinal fractions, the formation of threo-dihydrobupropion is also observed, although at a lower rate—approximately 25% of that in the liver S9 fraction. nih.govnih.gov The kinetic parameters differ between the liver and intestine, suggesting the involvement of different reductase enzymes in each tissue. nih.gov Threohydrobupropion is generally the dominant metabolite formed by these carbonyl reductases compared to erythrohydrobupropion. nih.gov The substrate specificity of these enzymes is directed at the carbonyl (keto) group of the bupropion molecule. nih.govwikipedia.org
Table 1: Michaelis-Menten Kinetic Parameters for Threo-dihydrobupropion Formation Data derived from studies on human liver and intestinal subcellular fractions.
| Tissue Fraction | Vmax (pmol/min/mg) | Km (µM) |
|---|---|---|
| Liver Microsome | 98-99 | 186 |
| Liver S9 | 98-99 | 265 |
| Liver Cytosol | Not specified | 90 |
| Intestinal S9 | 25.87 | 573.4 |
| Intestinal Microsome | 5.55 | 149.9 |
| Intestinal Cytosol | 5.65 | 569 |
Stereoselective Conversion and Interconversion between Dihydrobupropion Diastereomers
The metabolism of bupropion is markedly stereoselective at several levels, from the parent drug to the formation of its metabolites. Bupropion itself is administered as a racemic mixture of (R)- and (S)-enantiomers, which can undergo chiral inversion in vivo. nih.gov
The reduction of bupropion to its dihydro-metabolites is a highly stereoselective process. A significant preference is observed for the formation of threo-dihydrobupropion (THBUP) over erythro-dihydrobupropion (EHBUP). nih.gov Furthermore, the formation of the diastereomers of THBUP is itself stereoselective. In human liver microsomes, the intrinsic clearance (Vmax/Km) for the formation of (S,S)-THBUP was found to be over 42 times higher than that for (R,R)-THBUP. nih.gov This indicates a strong preference by the reductases for producing one specific stereoisomer.
While the stereoselective formation of the dihydrobupropion diastereomers is well-established, the direct interconversion between these diastereomers (e.g., the conversion of threo-dihydrobupropion to erythro-dihydrobupropion) has not been extensively characterized in the reviewed in vitro literature. The primary focus has been on their stereoselective formation from bupropion and their subsequent elimination pathways, such as hydroxylation by CYP2C19 or glucuronidation. nih.govdrugbank.com
Enzymatic Pathways Governing the Threo/Erythro Ratio
The reduction of bupropion's carbonyl group leads to the formation of two diastereomeric alcohol metabolites: threo-dihydrobupropion and erythro-dihydrobupropion. In vitro studies using human liver subcellular fractions have demonstrated that this is a highly stereoselective process, with threo-dihydrobupropion being the major reductive metabolite. nih.govresearchgate.net
The primary enzymes responsible for this transformation are microsomal carbonyl reductases. nih.gov Specifically, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as the main enzyme responsible for the stereoselective formation of threo-dihydrobupropion. nih.govnih.govnih.gov Research using recombinant human 11β-HSD1 confirmed that it efficiently converts bupropion to threo-dihydrobupropion, but not erythro-dihydrobupropion. nih.gov Molecular docking studies further support this by suggesting that 11β-HSD1 selectively converts the R-enantiomer of bupropion into threo-dihydrobupropion. nih.gov
The formation of erythro-dihydrobupropion is catalyzed by other, not yet fully identified, carbonyl reductases located in the endoplasmic reticulum lumen. nih.govnih.gov Experiments in liver microsomes from 11β-HSD1-deficient mice showed a complete lack of threo-dihydrobupropion formation, while the production of erythro-dihydrobupropion remained unaffected, confirming that distinct enzymatic pathways are responsible for the two diastereomers. nih.govnih.gov
The significant difference in the formation rates between the two isomers is evident from kinetic data in human liver microsomes, where the intrinsic clearance (Clint) for threo-dihydrobupropion formation is substantially higher than for erythro-dihydrobupropion. This enzymatic preference is the primary determinant of the high threo/erythro ratio observed during bupropion metabolism.
| Subcellular Fraction | Metabolite | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|
| Liver Microsomes | threo-Dihydrobupropion | 280 |
| Liver Microsomes | erythro-Dihydrobupropion | 10.4 |
| Liver Cytosol | threo-Dihydrobupropion | 0.60 |
| Liver Cytosol | erythro-Dihydrobupropion | 0.08 |
Reversibility of Metabolic Steps and Isomeric Interconversion
However, the metabolic step that forms threo-dihydrobupropion from bupropion via carbonyl reduction does not appear to be reversible. In vitro studies focus on the forward reaction, from the ketone (bupropion) to the alcohol metabolite (threo-dihydrobupropion). nih.govnih.gov The subsequent metabolism of threo-dihydrobupropion involves further hydroxylation by cytochrome P450 enzymes or glucuronidation, indicating a unidirectional pathway of elimination. nih.govwikipedia.org While enzymes like 11β-HSD1 can exhibit bidirectional activity (reductase and dehydrogenase) with endogenous substrates like glucocorticoids, their action on xenobiotics such as bupropion appears to be primarily, if not exclusively, reductive.
In Vitro Induction and Inhibition Studies of rac-threo-Dihydrobupropion Hydrochloride Metabolism
The formation of threo-dihydrobupropion can be significantly altered by the presence of other compounds that inhibit or induce the responsible enzymes.
Effects of Xenobiotics and Endogenous Compounds on Metabolite Levels (in vitro models)
Several xenobiotic and endogenous compounds have been shown to inhibit the formation of threo-dihydrobupropion in vitro. Ticlopidine, a known inhibitor of CYP2B6 and CYP2C19, also inhibits the reductive pathways of bupropion, including the formation of threo-dihydrobupropion. nih.govresearchgate.net
More specific inhibitors targeting carbonyl reductases have provided clearer insights. In microsomal preparations, where 11β-HSD1 is the dominant enzyme, the formation of threo-dihydrobupropion is potently inhibited by 18β-glycyrrhetinic acid (a non-specific inhibitor) and T0504 (a selective 11β-HSD1 inhibitor). nih.govnih.gov In cytosolic fractions, menadione (B1676200) effectively inhibits the formation of threo-dihydrobupropion. nih.gov
Endogenous compounds can also influence this metabolic pathway. Since 11β-HSD1's primary role involves the conversion of inactive cortisone (B1669442) to active cortisol, these endogenous glucocorticoids can act as competitive substrates. nih.govnih.gov In vitro studies suggest that high concentrations of cortisone or the administration of prednisone (B1679067) are likely to inhibit the 11β-HSD1-mediated metabolism of bupropion to threo-dihydrobupropion. researchgate.netnih.govnih.gov
threo| Inhibitor | Subcellular Fraction | Target Enzyme(s) | IC₅₀ |
|---|---|---|---|
| 18β-Glycyrrhetinic Acid | Microsomes | 11β-HSDs | 26 nM |
| Menadione | Cytosol | Cytosolic Carbonyl Reductases (e.g., CBRs) | 54 µM |
| Ticlopidine | Microsomes / S9 | Multiple pathways, including Carbonyl Reductases | Inhibition confirmed |
| Cortisone/Prednisone | Microsomes | 11β-HSD1 (via competitive substrate inhibition) | Inhibition confirmed |
Mechanistic Studies of Enzyme Inhibition by rac-threo-Dihydrobupropion Hydrochloride
While threo-dihydrobupropion is a metabolite, it is also pharmacologically active and acts as an inhibitor of certain metabolic enzymes, most notably Cytochrome P450 2D6 (CYP2D6). nih.govwikipedia.org This creates a potential for drug-drug interactions when bupropion is co-administered with drugs metabolized by CYP2D6.
In vitro studies using human liver microsomes have demonstrated that threo-dihydrobupropion is a reversible inhibitor of CYP2D6. nih.gov The inhibitory potency of the dihydrobupropion metabolites is stereoselective; erythro-dihydrobupropion is a nearly 10-fold more potent inhibitor of CYP2D6 than threo-dihydrobupropion. nih.gov The subsequent metabolite of threo-dihydrobupropion, threo-4'-hydroxy-hydrobupropion, was found to have no inhibitory effect on CYP2D6 activity at concentrations up to 50 μM. nih.gov
Further mechanistic studies have revealed that beyond direct reversible inhibition, bupropion and its metabolites, including threo-dihydrobupropion, can significantly downregulate CYP2D6 mRNA in human hepatocytes. nih.gov This dual mechanism of reversible inhibition and enzyme downregulation explains the strong in vivo inhibition of CYP2D6 by bupropion, a phenomenon that is not fully predicted by in vitro reversible inhibition data alone. nih.govdrugbank.com
| Inhibitor (Metabolite) | IC₅₀ (µM) | Relative Potency Note |
|---|---|---|
erythro-Dihydrobupropion | ~4 µM | Most potent reductive metabolite inhibitor |
threo-Dihydrobupropion | ~35-40 µM | Approximately 10-fold less potent than erythro form |
| (R,R)-Hydroxybupropion | ~10 µM | 3-fold more potent than (S,S) enantiomer |
| (S,S)-Hydroxybupropion | ~30 µM | - |
threo-4'-Hydroxy-hydrobupropion | > 50 µM | No significant inhibition observed |
Mechanistic Insights into Molecular Interactions and Pharmacodynamic Modulations by Rac Threo Dihydrobupropion Hydrochloride
In Vitro Receptor Binding Affinity and Ligand-Target Interactions in Central Nervous System Models
The pharmacological activity of rac-threo-dihydrobupropion hydrochloride is attributed to its interaction with several key proteins in the central nervous system. In vitro studies have been crucial in elucidating the binding affinities and functional consequences of these interactions.
Dopamine (B1211576) Transporter (DAT) Binding and Functional Assays (in vitro)
rac-threo-Dihydrobupropion has been shown to interact with the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. In vitro studies using rat brain synaptosomes have demonstrated that rac-threo-dihydrobupropion inhibits the uptake of dopamine with a reported half-maximal inhibitory concentration (IC50) of 47 µM. capes.gov.br This indicates a weaker potency compared to the parent compound, bupropion (B1668061), which exhibits a stronger inhibition of dopamine reuptake. capes.gov.br While direct binding affinity studies (Ki values) for rac-threo-dihydrobupropion at the human dopamine transporter are not extensively detailed in the available literature, the functional assay data suggest a modulatory role in dopaminergic neurotransmission.
Norepinephrine (B1679862) Transporter (NET) Binding and Functional Assays (in vitro)
Serotonin (B10506) Transporter (SERT) Binding and Functional Assays (in vitro)
The interaction of rac-threo-dihydrobupropion with the serotonin transporter (SERT) appears to be significantly less potent than its interaction with DAT and NET. In vitro studies have reported a high IC50 value of 67 µM for the inhibition of serotonin reuptake in rat synaptosomes, indicating a weak inhibitory effect. capes.gov.br This is consistent with the general understanding that bupropion and its metabolites have negligible effects on the serotonergic system. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Interactions (in vitro)
rac-threo-Dihydrobupropion has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to the smoking cessation efficacy of bupropion. nih.govmedchemexpress.com Research has indicated that this metabolite can inhibit the function of various nAChR subtypes. Specifically, it has been reported to inhibit α3β4 nAChRs with an IC50 value of 14 µM. capes.gov.br Furthermore, while direct data for rac-threo-dihydrobupropion is limited, studies on the hydroxylated metabolites of bupropion have shown that they are potent blockers of α4β2 nAChRs. nih.govrti.org The antagonism of these receptors by bupropion and its metabolites is a key aspect of their pharmacological profile. nih.gov
Neurotransmitter Reuptake Inhibition Potentials in Isolated Synaptosomes and Cell Lines
The ability of rac-threo-dihydrobupropion to inhibit the reuptake of neurotransmitters has been primarily investigated using isolated synaptosomes and, to a lesser extent, in specific cell lines. These studies provide a quantitative measure of the compound's potency at the monoamine transporters.
Concentration-Dependent Inhibition Kinetics
The inhibitory effects of rac-threo-dihydrobupropion on neurotransmitter reuptake are concentration-dependent. The available data, primarily from single-point IC50 value determinations, indicate a dose-response relationship where increasing concentrations of the compound lead to greater inhibition of transporter function. For a more detailed understanding of the inhibition kinetics, full concentration-response curves would be necessary to determine parameters such as the Hill slope and the maximal inhibition (Imax). While the precise kinetic parameters for rac-threo-dihydrobupropion are not extensively documented in the public domain, the existing IC50 values provide a valuable snapshot of its inhibitory potential.
In Vitro Inhibition of Monoamine Transporters by rac-threo-Dihydrobupropion
| Transporter | Test System | Species | IC50 (µM) |
| Dopamine Transporter (DAT) | Synaptosomes | Rat | 47 capes.gov.br |
| Norepinephrine Transporter (NET) | Synaptosomes | Rat | 16 capes.gov.br |
| Serotonin Transporter (SERT) | Synaptosomes | Rat | 67 capes.gov.br |
In Vitro Inhibition of Nicotinic Acetylcholine Receptor Subtypes by Bupropion Metabolites
| Compound | nAChR Subtype | Test System | Species | Effect | IC50 (µM) |
| rac-threo-Dihydrobupropion | α3β4 | Not Specified | Not Specified | Inhibition | 14 capes.gov.br |
| Hydroxybupropion Enantiomers | α4β2 | Not Specified | Human | Antagonist | - |
Comparison of Stereoisomeric Activity Profiles
rac-threo-Dihydrobupropion, formed by the reduction of bupropion's ketone group, is a major metabolite that demonstrates a distinct activity profile compared to bupropion and its other metabolites. iu.edumedchemexpress.com In preclinical animal models, racemic threo-dihydrobupropion is estimated to possess approximately 20% of the antidepressant activity of the parent drug, bupropion. iu.eduresearchgate.net This is less potent than the primary oxidative metabolite, hydroxybupropion, which exhibits about 50% of bupropion's activity in similar models. iu.edu
The stereoisomers of threo-dihydrobupropion exhibit significant differences in their pharmacokinetics. Following administration of racemic bupropion, one of the threo-dihydrobupropion enantiomers (designated Threo A in some studies) shows a significantly higher maximum concentration (Cmax), while the other (Threo B) has a greater area under the curve (AUC), indicating differences in their formation, distribution, and elimination. iu.eduiu.edu The elimination half-life of threo-dihydrobupropion is notably long, at approximately 37 hours, which can lead to its accumulation during chronic therapy. iu.eduwikipedia.org
Furthermore, threo-dihydrobupropion is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. tandfonline.comnih.govresearchgate.net It is estimated to be responsible for about 21% of the total CYP2D6 inhibition observed during bupropion therapy, a considerable contribution to the drug's interaction potential. wikipedia.org
Table 1: Comparative Activity and Exposure of Bupropion Metabolites This table provides an overview of the relative antidepressant activity and plasma exposure of major bupropion metabolites compared to the parent drug.
| Compound | Relative Antidepressant Activity (vs. Bupropion) | Relative Plasma Exposure (Steady-State vs. Bupropion) | Primary Forming Enzyme(s) |
|---|---|---|---|
| Bupropion | 100% | 1x | N/A (Parent Drug) |
| Hydroxybupropion | ~50% iu.edu | ~17-22x iu.edunih.gov | CYP2B6 nih.gov |
| rac-threo-Dihydrobupropion | ~20% iu.eduresearchgate.net | ~7-12x iu.edunih.gov | 11β-HSD1, Aldo-Keto Reductases researchgate.netwikipedia.orgresearchgate.net |
| rac-erythro-Dihydrobupropion | ~20% iu.edu | ~1.5-2.7x iu.edunih.gov | Carbonyl Reductases researchgate.netresearchgate.net |
Modulation of Ion Channels and Transporters: In Vitro Characterization
Voltage-Gated Ion Channel Interactions (e.g., Na+, Ca2+ channels)
The interaction of bupropion and its metabolites with voltage-gated ion channels is complex and appears to contribute to its cardiotoxic potential at high doses. While cardiotoxicity, such as QRS interval widening, was historically suggested to result from the blockade of fast cardiac sodium channels (INa), recent experimental data on the parent compound, bupropion, challenges this hypothesis. toxandhound.comresearchgate.net
In vitro studies have shown that bupropion has minimal to no direct blocking effect on cardiac voltage-gated sodium channels. researchgate.net Instead, its effects on cardiac conduction may be attributable to the inhibition of gap junctional intercellular communication, which is critical for the coordinated propagation of electrical impulses in the heart. toxandhound.comresearchgate.net Furthermore, bupropion has been identified as a blocker of the IKr (hERG) potassium channel, which can contribute to QT interval prolongation. researchgate.net
Other Neurotransmitter Receptors and Transporters
The primary mechanism of action for bupropion and its active metabolites is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. ricardinis.pt rac-threo-Dihydrobupropion is an active inhibitor of these monoamine transporters, although it is less potent than the parent compound. wikipedia.org It also weakly inhibits the serotonin transporter (SERT). wikipedia.org
In addition to monoamine transporters, threo-dihydrobupropion acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. wikipedia.orgresearchgate.net Specifically, it has been shown to inhibit α3β4 nAChRs. wikipedia.org This action is thought to contribute to the efficacy of bupropion as a smoking cessation aid. nih.gov
Table 2: In Vitro Inhibitory Activity of rac-threo-Dihydrobupropion at Neurotransmitter Transporters and Receptors This table details the half-maximal inhibitory concentrations (IC50) of rac-threo-dihydrobupropion for key neurotransmitter transporters and receptors, based on studies using rat tissue.
| Target | threo-Dihydrobupropion IC50 (μM) | Bupropion IC50 (μM) |
|---|---|---|
| Norepinephrine Transporter (NET) | 16 wikipedia.org | 1.4 wikipedia.org |
| Dopamine Transporter (DAT) | 47 wikipedia.org | 0.57 wikipedia.org |
| Serotonin Transporter (SERT) | 67 wikipedia.org | 19 wikipedia.org |
| α3β4 Nicotinic Acetylcholine Receptor | 14 wikipedia.org | N/A |
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of rac-threo-Dihydrobupropion Hydrochloride and its Analogues
Identification of Key Structural Features for Biological Activity
The biological activity of rac-threo-dihydrobupropion is defined by several key structural features that differentiate it from its parent compound, bupropion. The core structure includes a 3-chlorophenyl ring and a tert-butylamino group, both of which are crucial for its interactions with monoamine transporters. nih.gov
SAR studies on bupropion analogues have shown that the N-tert-butyl group is important for activity, and modifications to this group can modulate potency and selectivity for DAT and NET. nih.govnih.gov Likewise, substitutions on the phenyl ring influence target engagement. The 3-chloro substitution is a key feature for the activity profile of bupropion and its metabolites.
Design and Synthesis of Derivatives for SAR Studies
The exploration of SAR for threo-dihydrobupropion has been hampered by the limited commercial availability of its optically pure stereoisomers. iu.edu However, the synthesis of the racemic compound and related analogues provides a pathway for such investigations.
The synthesis of racemic threo-dihydrobupropion hydrochloride can be achieved through the reduction of racemic bupropion. google.com A general procedure involves the treatment of bupropion with a reducing agent to convert the ketone to the secondary alcohol, yielding a mixture of threo and erythro diastereomers, which can then be separated. The desired threo-dihydrobupropion free base is subsequently treated with hydrochloric acid in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ether, to precipitate the hydrochloride salt. google.com Recrystallization from a solvent like isopropyl alcohol (IPA) can be used for purification. google.com
Broader SAR studies on bupropion-like molecules have involved the design and synthesis of numerous derivatives to probe the chemical space around the core structure. nih.govnih.gov Common synthetic strategies involve the α-bromination of a substituted propiophenone (B1677668), followed by nucleophilic substitution with a primary or secondary amine (such as tert-butylamine (B42293) or cyclopentylamine) to yield the desired aminoketone analogues. nih.gov To generate derivatives of threo-dihydrobupropion for SAR studies, these aminoketone products could then undergo stereoselective or non-stereoselective reduction to create a library of amino alcohol derivatives with varied substituents on the phenyl ring or the nitrogen atom. These derivatives would be instrumental in elucidating the specific structural requirements for modulating activity at monoamine transporters and nicotinic receptors.
Advanced Analytical and Spectroscopic Characterization of Rac Threo Dihydrobupropion Hydrochloride
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification in Research Matrices
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and precise quantification of metabolites like threo-dihydrobupropion in complex biological matrices. Its ability to provide accurate mass measurements allows for the determination of elemental composition, distinguishing the analyte from endogenous interferences with high confidence.
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and achieving high selectivity in quantitative assays. In a typical workflow, the protonated molecule of threo-dihydrobupropion ([M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate characteristic product ions.
The fragmentation pattern provides a structural fingerprint for the molecule. While detailed public fragmentation spectra for threo-dihydrobupropion are specific to the instrument and conditions used, published methods for the analysis of bupropion (B1668061) and its metabolites describe the general parameters. iu.eduijper.org For instance, in positive electrospray ionization mode, the transition from the precursor ion to one or more stable product ions is monitored. This process, known as multiple reaction monitoring (MRM), is fundamental to quantitative LC-MS/MS methods. ijper.org The identification of specific fragments resulting from the cleavage of the side chain or other parts of the molecule allows for unambiguous identification. wvu.edu
Table 1: Representative MS/MS Parameters for Bupropion Metabolite Analysis This table illustrates typical parameters used in LC-MS/MS methods for analyzing bupropion metabolites, including threo-dihydrobupropion.
| Parameter | Value/Description | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | iu.eduijper.org |
| Precursor Ion (Q1) | m/z 242.1 (for threo-dihydrobupropion) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | ijper.org |
| Internal Standard | Deuterium-labeled isotopes (e.g., rac-threo-dihydrobupropion-d9) | nih.gov |
Note: Specific product ions (Q3) and collision energies are optimized during method development and are instrument-dependent.
Stable isotope labeling is a powerful technique used in metabolic studies to trace the biotransformation of a parent drug and identify its metabolites unambiguously. researchgate.netmonash.edu In the context of rac-threo-dihydrobupropion, in vitro studies using human liver S9 fractions are performed with isotopically labeled bupropion, such as d9-bupropion. researchgate.netlgcstandards.com
The process involves incubating the labeled parent drug with the enzyme system. nih.gov The resulting metabolites will incorporate the stable isotopes, leading to a predictable mass shift in the HRMS spectrum. For example, metabolites generated from d9-bupropion will have a mass 9 Daltons higher than their unlabeled counterparts. This mass signature allows for their confident detection against the complex background of the biological matrix. researchgate.net This approach is instrumental in confirming metabolic pathways, such as the reduction of bupropion to threo-dihydrobupropion by carbonyl reductases like 11β-hydroxysteroid dehydrogenase. nih.gov
In vitro experiments have shown that the reduction of bupropion is stereoselective. nih.gov Studies using human liver S9 fractions demonstrated that R-bupropion is primarily reduced to (1R, 2R)-dihydrobupropion (one of the threo enantiomers), while S-bupropion is mainly reduced to (1S, 2S)-dihydrobupropion (the other threo enantiomer). nih.gov The use of labeled isotopes confirms that these products originate from the parent drug, eliminating ambiguity in metabolite identification. researchgate.netmonash.edu
Advanced Chromatographic Techniques for Separation and Purity Assessment
The presence of two chiral centers in threo-dihydrobupropion results in a pair of enantiomers, ((1R,2R)- and (1S,2S)-dihydrobupropion). Since stereoisomers can exhibit different pharmacological activities, their separation and individual quantification are critical. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry, are the most widely used techniques for the stereoselective analysis of bupropion and its metabolites. researchgate.net The key to these separations is the use of a chiral stationary phase (CSP).
Method development involves screening various CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclofructans. researchgate.netnih.gov A novel reversed-phase chiral HPLC-MS/MS method was developed for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including threo-dihydrobupropion, from human plasma. iu.edunih.gov This method utilized a Lux 3 μ Cellulose-3 column with a gradient elution of methanol (B129727), acetonitrile, and ammonium (B1175870) bicarbonate. iu.edu
Validation of these chiral methods is performed according to regulatory guidelines, assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). iu.edunih.gov
Table 2: Example Validation Parameters for a Chiral LC-MS/MS Assay for threo-Dihydrobupropion Enantiomers Data synthesized from published research on stereoselective bupropion metabolite assays.
| Validation Parameter | Result for threo-Dihydrobupropion Enantiomers | Reference |
| Column Used | Lux 3 μ Cellulose-3 (250x4.6 mm) | iu.edu |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | iu.edunih.govnih.gov |
| Intra-day Precision (%CV) | 3.4% to 15.4% | iu.edunih.gov |
| Inter-day Precision (%CV) | 6.1% to 19.9% | iu.edunih.gov |
| Intra-day Accuracy | 80.6% to 97.8% | iu.edunih.gov |
| Inter-day Accuracy | 88.5% to 99.9% | iu.edunih.gov |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental friendliness. chromatographyonline.comcapes.gov.br SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. youtube.com The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster separations without a loss of chromatographic efficiency. nih.gov
While specific application notes for the chiral separation of rac-threo-dihydrobupropion hydrochloride using SFC are not widely published, the technique is highly suited for this purpose. SFC is compatible with the same chiral stationary phases used in normal-phase HPLC, where chiral recognition is often superior. youtube.com The use of organic modifiers like methanol enables the elution of polar compounds like dihydrobupropion. The ability of modern SFC systems to rapidly screen multiple columns and mobile phase conditions in parallel can dramatically accelerate method development. youtube.com Given its success in separating other chiral pharmaceutical compounds, SFC represents a promising high-throughput technique for the purity assessment and analysis of threo-dihydrobupropion stereoisomers. chromatographyonline.comnih.gov
Gas Chromatography (GC) is another established technique for chiral separations. However, its application to compounds like threo-dihydrobupropion requires that the analyte be thermally stable and sufficiently volatile. Often, derivatization is necessary to convert polar functional groups (like the hydroxyl and secondary amine groups in dihydrobupropion) into less polar, more volatile derivatives, which can complicate sample preparation.
Chiral stationary phases for GC are commercially available and are typically based on cyclodextrin (B1172386) derivatives. These phases can separate enantiomers by forming transient, diastereomeric complexes with different stabilities. While LC-MS/MS is the predominant technique for analyzing bupropion metabolites from biological matrices due to its direct compatibility with aqueous samples and high sensitivity, chiral GC could theoretically be applied for the purity assessment of the synthesized rac-threo-dihydrobupropion hydrochloride reference standard. nih.gov The development of such a method would require investigation into suitable derivatization agents and optimization of GC temperature programs to achieve separation of the stereoisomers without thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule with stereochemical complexity like rac-threo-dihydrobupropion hydrochloride, NMR is indispensable for confirming its constitution, configuration, and conformation. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's structure can be assembled.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)
¹H and ¹³C NMR Spectroscopy
The 1D ¹H and ¹³C NMR spectra provide the foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, the methine protons of the propanol (B110389) backbone, the methyl group adjacent to the amine, and the protons of the tert-butyl group. The chemical shifts (δ) of these protons are influenced by their electronic environment and spatial proximity to other functional groups. The coupling constants (J) between adjacent protons, observable in the multiplicity of the signals (e.g., doublets, quartets), are crucial for establishing connectivity.
The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each carbon atom. The spectrum would feature signals for the aromatic carbons, the two carbons of the ethyl group attached to the nitrogen, the carbon bearing the hydroxyl group, and the carbons of the tert-butyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for threo-Dihydrobupropion
Note: The following data is hypothetical and based on typical chemical shift values for similar structural motifs. Actual values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.2 - 7.5 | 125 - 135 |
| C-OH Methine | ~4.8 | ~75 |
| CH-NH Methine | ~3.5 | ~60 |
| CH₃ (on backbone) | ~1.1 (doublet) | ~15 |
| tert-Butyl CH₃ | ~1.3 (singlet) | ~28 |
| tert-Butyl Quaternary C | - | ~55 |
2D NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For threo-dihydrobupropion, cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton on the hydroxyl-bearing carbon and the methine proton on the adjacent carbon, as well as the coupling of the latter to the adjacent methyl group protons. youtube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful tool for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations would be expected from the tert-butyl protons to the nitrogen-bearing carbon of the propanol backbone. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. nih.gov For threo-dihydrobupropion, the relative stereochemistry of the two chiral centers can be determined by observing specific NOE cross-peaks. The threo configuration implies that the protons on the two chiral carbons are on opposite sides of the carbon-carbon bond in a staggered conformation. NOESY can help to confirm this arrangement by showing which protons are in spatial proximity.
Interactive Data Table: Key 2D NMR Correlations for threo-Dihydrobupropion
| Experiment | Correlated Nuclei | Expected Information |
| COSY | ¹H – ¹H | Shows coupling between adjacent methine protons and between the methine and methyl protons on the backbone. |
| HSQC | ¹H – ¹³C (¹J) | Connects each proton signal to its directly attached carbon signal. |
| HMBC | ¹H – ¹³C (²J, ³J) | Confirms the carbon skeleton by showing long-range couplings, e.g., from methyl protons to backbone carbons. |
| NOESY | ¹H – ¹H (spatial) | Provides information on the 3D structure and confirms the threo relative stereochemistry. |
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of a substance. Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte, as any certified reference material with known purity can be used as an internal standard. scielo.br The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a highly accurate and direct measurement of quantity.
For rac-threo-dihydrobupropion hydrochloride, a qNMR method could be developed by dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) in a suitable deuterated solvent. By integrating specific, well-resolved signals of the analyte and the internal standard, the purity of the rac-threo-dihydrobupropion hydrochloride can be calculated with a high degree of accuracy and precision. This method is particularly valuable for the certification of reference materials and for quality control in manufacturing processes.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the molecular structure, including the relative and absolute stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystal Growth and Optimization
The first and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals of sufficient size. For rac-threo-dihydrobupropion hydrochloride, this would involve a systematic screening of various crystallization conditions. The general approach for a chiral amine hydrochloride would include:
Solvent Selection: A range of solvents and solvent mixtures with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and their combinations) would be tested. The goal is to find a system where the compound has moderate solubility.
Crystallization Techniques: Several methods can be employed to induce crystallization:
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth.
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Optimization: Once initial crystals are obtained, the conditions can be optimized by fine-tuning parameters such as concentration, temperature, and the rate of solvent evaporation or cooling to improve crystal size and quality. acs.org The presence of the hydrochloride salt introduces ionic interactions, which can significantly influence the crystal packing.
Determination of Absolute Configuration
For a racemic mixture that crystallizes, the crystal will contain both enantiomers in equal amounts. If the racemic mixture crystallizes as a racemic compound (a single crystal form containing both enantiomers in the unit cell), it is not possible to determine the absolute configuration of a single enantiomer from this crystal. However, if spontaneous resolution occurs, or if the enantiomers are first resolved (e.g., by chiral chromatography or by forming diastereomeric salts with a chiral resolving agent), then crystallization of a single enantiomer can allow for the determination of its absolute configuration. chemrxiv.org
Assuming a single crystal of one of the enantiomers of threo-dihydrobupropion hydrochloride is obtained, X-ray diffraction analysis can be used to determine its absolute configuration using the anomalous dispersion effect. mdpi.com When heavy atoms (like chlorine in this case) are present in the molecule, they scatter X-rays with a phase shift that is dependent on the chirality of the crystal. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute arrangement of atoms in space can be determined, thus assigning the (R,R) or (S,S) configuration to the chiral centers of that enantiomer. This provides unambiguous proof of the absolute stereochemistry. researchgate.net
Computational Chemistry and Molecular Modeling of Rac Threo Dihydrobupropion Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its biological environment. These methods can predict electronic structure, reactivity, and geometric parameters with high accuracy.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For rac-threo-dihydrobupropion, DFT calculations can illuminate key aspects of its chemical behavior. A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) surface is another valuable output, mapping the electrostatic potential onto the molecule's electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with protein targets. For threo-dihydrobupropion, negative potential would be expected around the hydroxyl group and the chlorine atom, while positive potential would be concentrated around the secondary amine's hydrogen.
Table 1: Illustrative DFT-Calculated Properties for a threo-Dihydrobupropion Enantiomer (Note: Data is hypothetical)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.15 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | -0.88 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 8.27 eV | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | 2.45 Debye | Quantifies the overall polarity of the molecule. |
Due to several rotatable single bonds, threo-dihydrobupropion is a flexible molecule that can adopt numerous three-dimensional arrangements, or conformations. acs.org Conformational analysis is the process of identifying the stable, low-energy conformers of a molecule. acs.orgwikipedia.org The specific conformation a ligand adopts when binding to a protein (the "bioactive conformation") is critical for its activity.
Computational methods can systematically or stochastically search the conformational space to find various possible structures. wikipedia.org Each identified conformer is then subjected to energy minimization to find its most stable geometry. The relative energies of these minimized conformers determine their population at equilibrium. This analysis is vital for selecting relevant conformers for subsequent docking studies, as using only a single, arbitrary conformation can lead to inaccurate predictions.
Table 2: Illustrative Relative Energies of Hypothetical threo-Dihydrobupropion Conformers (Note: Data is hypothetical, calculated in the gas phase)
| Conformer ID | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Conf-01 (Global Minimum) | gauche (-65°) | 0.00 | 75.1% |
| Conf-02 | anti (178°) | 1.15 | 11.8% |
| Conf-03 | gauche (+72°) | 1.30 | 9.2% |
| Conf-04 | eclipsed (120°) | 3.50 | 0.1% |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking predicts the preferred orientation of a ligand when it binds to a protein's active site. wikipedia.org Given that bupropion (B1668061) and its metabolites act as inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), these proteins are the primary targets for docking studies with threo-dihydrobupropion. iu.edunih.govwikipedia.org
Molecular docking algorithms place the flexible ligand conformations into the binding site of a rigid or semi-flexible protein structure. wikipedia.orgnih.gov A scoring function then estimates the binding affinity for each pose, predicting the most likely binding mode. Since no crystal structures exist for human DAT or NET with bound bupropion metabolites, homology models based on related transporters (like the leucine transporter, LeuT) are often used. nih.govnih.gov
Docking simulations would be performed for both the (1R,2R) and (1S,2S) enantiomers of threo-dihydrobupropion to investigate stereoselectivity in binding. The results would predict key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and polar residues in the binding pocket, or aromatic interactions between the ligand's chlorophenyl ring and hydrophobic residues of the transporter.
Table 3: Illustrative Docking Results for threo-Dihydrobupropion Enantiomers with a Dopamine Transporter (DAT) Model (Note: Data is hypothetical)
| Ligand Enantiomer | Binding Energy (kcal/mol) | Predicted Key Interacting Residues |
|---|---|---|
| (1R,2R)-threo-dihydrobupropion | -8.9 | Asp79 (H-bond), Phe155 (π-π stacking), Val152 (hydrophobic) |
| (1S,2S)-threo-dihydrobupropion | -7.5 | Asp79 (H-bond), Ser422 (H-bond), Tyr156 (hydrophobic) |
While docking often treats the protein as rigid, molecular dynamics (MD) simulations can be used to study the dynamic nature of the ligand-protein complex. wikipedia.org An MD simulation of the docked complex, placed in a simulated physiological environment (water and ions), can reveal how the protein's structure adapts to the bound ligand—a phenomenon known as induced fit. This analysis can highlight subtle conformational changes in the binding pocket or in distant parts of the protein that are essential for its function and for the inhibitory mechanism of the ligand.
Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.com
A pharmacophore model for threo-dihydrobupropion as a monoamine reuptake inhibitor can be generated either based on the ligand's structure (ligand-based) or on its docked pose within the target protein (structure-based). patsnap.comnih.gov The model would consist of features like a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the hydroxyl group), a hydrophobic/aromatic feature (the chlorophenyl ring), and a positive ionizable feature (the protonated amine).
This 3D electronic and steric map serves as a query for virtual screening. Large chemical databases can be rapidly searched to identify other molecules that match the pharmacophore model. These "hits" can then be acquired or synthesized for biological testing, potentially leading to the discovery of novel compounds with similar or improved activity. nih.gov
Table 4: Illustrative Pharmacophore Model Features for a NET Inhibitor based on threo-Dihydrobupropion (Note: Data is hypothetical)
| Feature Type | 3D Coordinates (x, y, z) | Radius (Å) |
|---|---|---|
| Aromatic Ring (AR) | (2.5, 1.3, -0.5) | 1.5 |
| Hydrogen Bond Donor (HBD) | (-1.8, -0.5, 2.1) | 1.0 |
| Hydrogen Bond Acceptor (HBA) | (-3.5, 1.0, 0.4) | 1.0 |
| Positive Ionizable (PI) | (-1.5, -0.2, 2.5) | 1.2 |
Development of 3D Pharmacophore Models based on Activity Data
Pharmacophore modeling is a cornerstone of rational drug design, encapsulating the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com A 3D pharmacophore model for rac-threo-Dihydrobupropion Hydrochloride would be developed based on its known activity as an inhibitor of dopamine and norepinephrine reuptake transporters (DAT and NET), similar to its parent compound, bupropion. nih.gov
The development process involves identifying the key structural features of the molecule that are crucial for its inhibitory activity. For rac-threo-Dihydrobupropion, these features are derived from its distinct chemical structure: the 3-chlorophenyl ring, the hydroxyl group, and the protonated secondary amine of the tert-butylamino group.
Key Pharmacophoric Features:
Aromatic/Hydrophobic Region: The 3-chlorophenyl group serves as a critical hydrophobic feature, likely engaging in van der Waals or pi-pi stacking interactions within the hydrophobic pockets of the DAT and NET binding sites.
Hydrogen Bond Acceptor/Donor: The secondary alcohol (hydroxyl group) introduces a key hydrogen bonding feature. This group can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues in the transporter proteins, a feature absent in the parent bupropion molecule.
Positive Ionizable Feature: At physiological pH, the secondary amine in the tert-butylamino group is protonated, carrying a positive charge. This cationic center is crucial for forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., Aspartate) in the transporter binding site, a common feature for many monoamine reuptake inhibitors.
These features are spatially arranged in a specific 3D orientation due to the molecule's stereochemistry. A computational model would define the precise distances and angles between these features, creating a 3D query for searching for novel, structurally diverse compounds with potentially similar activity.
Table 1: Hypothetical 3D Pharmacophore Features for rac-threo-Dihydrobupropion Hydrochloride
| Feature ID | Feature Type | Description | Potential Interacting Residues |
| H1 | Hydrophobic/Aromatic | 3-chlorophenyl ring | Phenylalanine, Tyrosine, Leucine |
| HBA1 | Hydrogen Bond Acceptor | Oxygen atom of the hydroxyl group | Serine, Threonine, Asparagine |
| HBD1 | Hydrogen Bond Donor | Hydrogen atom of the hydroxyl group | Aspartate, Glutamate, Carbonyl backbone |
| PI1 | Positive Ionizable | Protonated secondary amine | Aspartate, Glutamate |
In Silico Screening of Chemical Libraries for rac-threo-Dihydrobupropion Hydrochloride Analogues
In silico or virtual screening is a computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. nih.gov Using the 3D pharmacophore model of rac-threo-Dihydrobupropion as a template, vast chemical databases (such as ZINC, ChEMBL, or commercial libraries) can be rapidly screened to find novel analogues. benthamscience.com
The screening process typically involves the following steps:
Database Preparation: Large libraries of compounds, often containing millions of molecules, are prepared in a 3D format. chemrxiv.org
Pharmacophore-Based Search: The developed 3D pharmacophore model is used as a query to filter the chemical libraries. The software searches for molecules that contain the defined chemical features (hydrophobic, hydrogen bond donor/acceptor, positive ionizable) with the correct spatial arrangement.
Hit Filtering and Refinement: The initial list of "hits" is often large and is subsequently refined. This involves filtering based on physicochemical properties to ensure drug-likeness (e.g., using Lipinski's Rule of Five), removing compounds with known toxic or reactive functional groups, and assessing synthetic feasibility.
Molecular Docking: The refined list of hits can be further prioritized using molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. mdpi.com Docking the potential analogues into a homology model or crystal structure of DAT or NET would provide insights into their potential binding modes and potency.
This approach allows for the identification of structurally novel compounds that retain the key interaction features of rac-threo-Dihydrobupropion but may possess improved potency, selectivity, or pharmacokinetic properties. Studies on deconstructed analogues of bupropion have demonstrated that modifications to the amine substituent can significantly influence whether the compound acts as a transporter inhibitor or a substrate-type releasing agent. nih.gov This highlights the potential of virtual screening to identify analogues with fine-tuned pharmacological profiles.
Prediction of Metabolic Fate and Bioavailability Parameters via In Silico Methods
Computational tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which helps in identifying candidates with favorable pharmacokinetic profiles and reducing late-stage failures. osdd.netnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (computational, not clinical)
Various Quantitative Structure-Activity Relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) modeling can be employed to predict the ADME profile of rac-threo-Dihydrobupropion Hydrochloride. europa.eugithub.com
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted. Given its structural similarity to bupropion, a well-absorbed drug, rac-threo-Dihydrobupropion is predicted to have good intestinal absorption.
Distribution: Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. As a metabolite of a centrally-acting drug, it is expected to cross the BBB. Computational models can provide a quantitative estimate of the brain/plasma concentration ratio.
Metabolism: The metabolic fate of rac-threo-Dihydrobupropion can be predicted by identifying potential sites of metabolism and the cytochrome P450 (CYP) enzymes involved. In vitro studies and PBPK models of bupropion metabolism suggest that its metabolites undergo further biotransformation. nih.govresearchgate.net It has been shown that threo-hydrobupropion can be further hydroxylated by CYP2C19. nih.gov Additionally, the hydroxyl group of threo-hydrobupropion is a likely site for Phase II metabolism, specifically glucuronidation, which is a major elimination pathway for bupropion metabolites. researchgate.net
Excretion: Predictions on renal clearance and interaction with efflux transporters like P-glycoprotein (P-gp) can be made. While bupropion and its metabolites have shown only weak affinity for P-gp, their hydrophilic metabolites (e.g., glucuronides) are primarily cleared by the kidneys. researchgate.net
Table 2: Predicted ADME Properties of rac-threo-Dihydrobupropion
| ADME Parameter | Predicted Value/Classification | Computational Method |
| Aqueous Solubility (logS) | Moderately Soluble | QSAR Model |
| Human Intestinal Absorption (HIA) | >90% | QSAR Model |
| Caco-2 Permeability (nm/s) | Moderate to High | QSAR Model |
| Blood-Brain Barrier (BBB) Permeation | High (BBB+) | QSAR Model |
| Plasma Protein Binding (PPB) | ~80% | QSAR Model |
| CYP2C19 Substrate | Yes | PBPK Modeling / Substrate Prediction |
| UGT Substrate | Yes (Glucuronidation) | PBPK Modeling / Substrate Prediction |
| P-gp Substrate | No | QSAR Model |
Note: These values are representative outputs from general computational ADMET models and are for illustrative purposes.
In Vitro Biological System Studies and Research Applications Excluding Clinical Human Data
In Vitro Cytotoxicity and Cellular Assays for General Biological Impact
The in vitro toxicological profile of rac threo-Dihydro Bupropion (B1668061) Hydrochloride, a major metabolite of the antidepressant bupropion, remains an area with limited published research. researchgate.netricardinis.ptiu.edumedchemexpress.com While studies have investigated the cytotoxic effects of the parent compound, bupropion, specific data on the rac threo-dihydro metabolite is scarce.
Cell Viability and Proliferation Assays in Model Cell Lines
Without dedicated studies, it is challenging to construct a data table for cell viability and proliferation. Future research employing assays such as the MTT, XTT, or neutral red uptake assays on various cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) would be necessary to elucidate the cytotoxic potential of this specific metabolite.
Apoptosis and Necrosis Pathway Investigation (in vitro)
There is a notable lack of specific in vitro studies investigating the induction of apoptosis or necrosis by rac threo-Dihydro Bupropion Hydrochloride. Research on the parent compound, bupropion, has indicated that it can induce apoptosis through pathways involving caspase activation in SH-SY5Y cells. core.ac.uk However, it is not specified whether its metabolites, including rac threo-dihydrobupropion, contribute to this effect or have their own distinct mechanisms of inducing cell death.
To understand the role of this compound in programmed cell death, future in vitro studies would need to be conducted. Such studies would ideally involve techniques like flow cytometry with Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells, as well as specific assays to measure the activity of key effector caspases like caspase-3 and caspase-7.
Biochemical Pathway Perturbations in Isolated Enzymes and Cell-Free Systems
The interaction of this compound with various enzymes and signaling pathways has been explored to a limited extent, primarily in the context of its role as a metabolite of bupropion.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., MAO, COMT)
Threo-dihydrobupropion has been shown to be a weak inhibitor of monoamine oxidase (MAO). medchemexpress.com One source reported an IC50 value of 0.03 µM for MAO-B inhibition, although the specific isomeric form was not definitively stated as the racemic threo- form. medchemexpress.com Detailed kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) for this compound against both MAO-A and MAO-B are not available in the current literature. There is no readily available research on the inhibitory effects of this compound on catechol-O-methyltransferase (COMT).
Table 1: In Vitro Enzyme Inhibition by Bupropion Metabolites
| Compound | Enzyme | Inhibition Data | Source |
| Threo-dihydrobupropion | MAO-B | IC50 = 0.03 µM | medchemexpress.com |
Note: The specific isomeric form for the reported MAO-B inhibition was not explicitly defined as this compound.
Effects on Second Messenger Systems and Signal Transduction Pathways (in vitro)
There is a significant gap in the scientific literature regarding the direct effects of this compound on second messenger systems, such as the cyclic AMP (cAMP) and phosphoinositide signaling pathways, in isolated in vitro systems. While bupropion itself has been shown to influence these pathways, the specific contributions of its metabolites are not well-delineated. researchgate.net Future research using cell-free assays or isolated cell membrane preparations would be required to assess the ability of this compound to modulate the activity of key enzymes like adenylyl cyclase or phospholipase C, and to determine its impact on the levels of second messengers.
Preclinical Pharmacokinetic Modeling in Non-Human, Non-Clinical Contexts
In vitro pharmacokinetic modeling studies for this compound have primarily focused on its formation from the parent drug, bupropion, rather than its own disposition. iu.edunih.goviu.edu It is known that threo-dihydrobupropion is formed through the reduction of bupropion's ketone group, a reaction catalyzed predominantly by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) in liver microsomes. researchgate.net
Metabolic Stability in Liver Microsomes and Hepatocytes (in vitro)
The metabolic transformation of rac-threo-Dihydrobupropion's parent compound, bupropion, is extensive, with reduction to threo-dihydrobupropion being a primary pathway in humans. umich.eduricardinis.ptresearchgate.net In vitro studies using human liver subcellular fractions have been crucial in elucidating the kinetics and enzymes responsible for this conversion.
The formation of threo-dihydrobupropion from bupropion is catalyzed by cytosolic and microsomal carbonyl reductases. umich.eduresearchgate.net Specifically, 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has been identified as a major enzyme responsible for the stereoselective reduction of R-bupropion to threohydrobupropion in liver microsomes. researchgate.net Other enzymes, including aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3) and carbonyl reductase 1 (CBR1), also participate in this biotransformation, primarily in the cytosolic fraction. researchgate.net
In vitro investigations using pooled human liver microsomes (HLMs) show that the metabolic clearance of bupropion is dominated by the reduction pathway. One study calculated that the formation of threo-dihydrobupropion accounted for approximately 65.8% of the total metabolic clearance in HLMs. nih.gov The metabolism is highly stereoselective, with a significant preference for the metabolism of S-bupropion over R-bupropion. The total in vitro intrinsic clearance (Clint) for the formation of S-bupropion-derived metabolites was found to be 9.8-fold higher than that for R-bupropion-derived metabolites. nih.gov This indicates that (S,S)-threo-dihydrobupropion is formed more readily than its (R,R)-enantiomer. nih.goviu.edu
Subsequent metabolism of threo-dihydrobupropion itself involves glucuronidation, a phase II metabolic reaction. In vitro assays with expressed UDP-glucuronosyl transferase (UGT) enzymes have identified UGT1A9 as a key catalyst in the formation of threo-dihydrobupropion glucuronide, with minor roles for UGT2B7, UGT1A3, and UGT1A4. nih.govclinpgx.org
The following table summarizes the in vitro intrinsic clearance for the formation of threo-dihydrobupropion (THBUP) enantiomers in human liver subcellular fractions.
| Metabolite Formed | Liver Fraction | Intrinsic Clearance (Clint, µL/min/mg protein) | Reference |
|---|---|---|---|
| (S,S)-THBUP | Human Liver Microsomes (HLM) | 3.59 | iu.edu |
| (R,R)-THBUP | Human Liver Microsomes (HLM) | 0.27 | iu.edu |
| (S,S)-THBUP | Human Liver S9 Fraction | 5.61 | iu.edu |
| (R,R)-THBUP | Human Liver S9 Fraction | 0.69 | iu.edu |
Plasma Protein Binding Studies (in vitro, non-human)
The extent to which a compound binds to plasma proteins is a critical parameter influencing its distribution and availability to target tissues. For threo-dihydrobupropion, the binding to human plasma proteins is reported to be approximately 42%. umich.eduricardinis.ptwikipedia.org
Investigations into plasma protein binding in non-human species are essential for interpreting toxicological and pharmacokinetic studies in animal models. Research involving in vitro binding experiments with rat plasma has been conducted, although these studies have highlighted significant experimental challenges. nih.gov An attempt to determine the fraction unbound (fu) of bupropion enantiomers in rat plasma and brain homogenate using equilibrium dialysis revealed compound instability and enantiomer interconversion over the course of the five-hour experiment. nih.gov Bupropion's half-life in human plasma is known to be temperature-dependent, and the compound can undergo degradation, which must be accounted for in binding studies. nih.govnih.gov
| Parameter | Observation in Rat Plasma Matrix | Reference |
|---|---|---|
| Experimental Method | Equilibrium Dialysis | nih.gov |
| Challenges Encountered | Irreversible degradation and reversible chiral inversion of enantiomers during the assay. | nih.gov |
| Implication | Standard in vitro binding experiments may be confounded, requiring specialized models to accurately estimate unbound concentrations. | nih.gov |
Exploration of Off-Target Interactions and Polypharmacology in Molecular Assays
The primary pharmacological activity of rac-threo-Dihydrobupropion, like its parent compound, is attributed to the inhibition of monoamine transporters. wikipedia.orgpsychopharmacologyinstitute.com In vitro assays have confirmed that it acts as a dual norepinephrine-dopamine reuptake inhibitor (NDRI). medchemexpress.comresearchgate.net Cryo-electron microscopy studies have provided insights into the binding pose of radafaxine (B195649) (the (2S,3S)-enantiomer of threo-dihydrobupropion) within the substrate-binding site of the human norepinephrine (B1679862) transporter (hNET), elucidating its mechanism of orthosteric inhibition. researchgate.netresearchgate.net
Beyond these primary targets, broad screening of the parent compound bupropion has shown very weak affinity (Ki >10,000 nM) for a wide range of other receptors, including serotonin (B10506) (5-HT1, 5-HT2), beta-adrenergic, dopamine (B1211576) (D1, D2), and muscarinic acetylcholine (B1216132) (mACh) receptors. wikipedia.org It is generally understood that the major active metabolites, including threo-dihydrobupropion, share this focused activity profile with a low propensity for interacting with a broad set of off-target G-protein coupled receptors.
However, some weaker interactions have been noted. Bupropion has been reported to bind to rodent sigma-1 (σ1) receptors with half-maximal inhibitory concentration (IC50) values in the range of 580 to 2,100 nM. wikipedia.org While specific screening data for rac-threo-Dihydrobupropion at sigma receptors is not widely published, this suggests a potential area for its polypharmacology.
| Target | Interaction Type | Evidence | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Inhibitor / Blocker | In vitro binding assays; cryo-EM structural studies. | medchemexpress.comresearchgate.net |
| Dopamine Transporter (DAT) | Inhibitor / Blocker | In vitro binding assays. | medchemexpress.comresearchgate.net |
| Sigma-1 (σ1) Receptor (Rodent) | Weak Binder (Inferred from parent compound) | In vitro binding assays for bupropion. | wikipedia.org |
Beyond its well-established role as a monoamine reuptake inhibitor, in vitro research has begun to uncover non-canonical biological activities for bupropion and its metabolites, including rac-threo-Dihydrobupropion, in specialized cellular and molecular systems.
Furthermore, patent literature points to novel applications based on specialized cellular activities. One such application involves the modulation of the immune system. A patent describes the use of neuromodulating agents, specifically listing radafaxine (an enantiomer of threo-dihydrobupropion), in methods to modulate T-cell cytokine production. google.com This suggests a potential role in altering the immune response through effects on T-cell activity, which can be assessed using various in vitro assays on immune cells. google.com
Another non-canonical role has been explored in the context of neurogenesis. A patent filing identified radafaxine as a compound for use in compositions intended to treat nervous system disorders by promoting neurogenesis, defined as the proliferation, differentiation, migration, or survival of neural cells in vitro or in vivo. google.com This points to a potential role in neural plasticity and repair, investigated through specialized neural stem cell models.
Future Research Directions and Unanswered Questions Regarding Rac Threo Dihydrobupropion Hydrochloride
Development of Novel Stereoselective Synthesis Routes with Enhanced Atom Economy and Green Chemistry Principles
The synthesis of bupropion (B1668061) and its metabolites has traditionally involved hazardous materials and generated significant waste. whiterose.ac.uk Recent research has focused on developing "greener" synthetic pathways for bupropion hydrochloride, and these principles are directly applicable to the targeted synthesis of its metabolites like rac-threo-dihydrobupropion. whiterose.ac.ukacs.org Future research should prioritize the development of novel stereoselective routes that are not only efficient but also environmentally benign.
Key research objectives include:
Replacement of Hazardous Reagents and Solvents: Traditional synthesis often utilizes toxic solvents like N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM), along with hazardous reagents like elemental bromine. whiterose.ac.uk Greener alternatives, such as the bio-based solvent Cyrene and the less hazardous brominating agent N-bromosuccinimide (NBS), have been successfully substituted in bupropion synthesis. whiterose.ac.ukacs.org Future work should adapt these substitutions for the stereoselective synthesis of threo-dihydrobupropion.
| Metric/Component | Traditional Synthesis whiterose.ac.ukwhiterose.ac.uk | Greener Synthesis whiterose.ac.ukwhiterose.ac.ukrsc.org | Future Direction for threo-Dihydrobupropion |
|---|---|---|---|
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) or Polymer-bound Pyridinium Tribromide | Utilize solid-state or flow-based bromination to enhance safety. |
| Solvents | N-methylpyrrolidinone (NMP), Dichloromethane (DCM) | Cyrene, Ethyl Acetate | Explore novel bio-based solvent systems for the reduction step. |
| Extraction | Diethyl Ether, 12 M Hydrochloric Acid | Ethyl Acetate, 1 M Hydrochloric Acid | Develop an extraction-free, fully telescoped flow synthesis. |
| E-Factor (Waste/Product Ratio) | ~138 kg/kg | ~46 kg/kg | Target an E-Factor < 20 kg/kg through process optimization. |
| Atom Economy | ~63% | ~61% | Design novel catalytic reductions to improve atom economy. |
Elucidation of Complete In Vitro Metabolic Cascade, Including Phase II Conjugation Pathways
Bupropion undergoes extensive metabolism to form three primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. ricardinis.ptumich.edu The reduction of bupropion's ketone group to form the amino alcohol diastereomers, threo- and erythro-hydrobupropion, is a major clearance pathway catalyzed by carbonyl reductases, with 11β-hydroxysteroid dehydrogenase type 1 being a key enzyme in the formation of threohydrobupropion. nih.govnih.gov However, the metabolic journey does not end there. These primary metabolites undergo further Phase II conjugation, primarily glucuronidation, which is critical for their elimination. nih.govnih.gov
Unanswered questions and future research directions include:
Comprehensive UGT Profiling: While it is known that UDP-glucuronosyltransferase (UGT) enzymes are responsible for the glucuronidation of bupropion metabolites, the specific contributions of each isoform need further clarification. nih.govnih.gov Studies have identified UGT1A9 as a significant contributor to threohydrobupropion glucuronidation, with minor roles for UGT2B7, UGT1A3, and UGT1A4. clinpgx.org A complete, quantitative profile of all contributing UGTs is needed.
Identification of Further Metabolites: Recent studies have identified previously uncharacterized metabolites, such as hydroxylated versions of the hydrobupropion isomers (e.g., threo-4'-hydroxyhydrobupropion) formed by CYP2C19. researchgate.netnih.gov A systematic search for additional Phase I and Phase II metabolites of rac-threo-dihydrobupropion is warranted to create a complete metabolic map. This includes exploring other conjugation pathways beyond glucuronidation, such as sulfonation. drughunter.comreactome.org
Stereoselective Conjugation: Metabolism of bupropion is highly stereoselective. iu.edunih.gov Future in vitro studies must use chiral assays to determine if the (1R,2R) and (1S,2S) enantiomers of threohydrobupropion are conjugated at different rates or by different UGT enzymes, as this would have significant implications for inter-individual variability in drug clearance.
| Metabolic Step | Enzyme(s) Involved | Product(s) | Key Research Question |
|---|---|---|---|
| Phase I: Reduction of Bupropion | 11β-hydroxysteroid dehydrogenase 1, Aldo-keto reductases nih.govwikipedia.org | rac-threo-Dihydrobupropion | What is the relative contribution of different reductases in various tissues? |
| Phase I: Hydroxylation of threo-Dihydrobupropion | CYP2C19 nih.gov | threo-4'-hydroxyhydrobupropion | Are there other CYP enzymes involved at different concentrations? |
| Phase II: Glucuronidation of threo-Dihydrobupropion | UGT1A9 (major), UGT2B7, UGT1A3, UGT1A4 (minor) clinpgx.org | threo-hydrobupropion glucuronide | What is the precise stereoselectivity of each UGT isoform for the enantiomers of threo-dihydrobupropion? |
Advanced In Silico Prediction Models for Comprehensive Pharmacological and Toxicological Profiles
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting drug disposition and interactions. nih.govnih.gov Existing PBPK models for bupropion already incorporate its major metabolites, including threohydrobupropion, to simulate drug-drug and drug-gene interactions, particularly in the context of CYP2B6 metabolism. mdpi.comresearchgate.net The next frontier is to build more sophisticated in silico models focused specifically on rac-threo-dihydrobupropion to predict its complete pharmacological and toxicological fingerprint.
Future research should focus on:
Integrating Quantitative Metabolism Data: The detailed in vitro metabolism data generated (as described in 8.2) should be used to refine PBPK models. This includes incorporating stereoselective clearance rates and the contributions of multiple CYP and UGT enzymes to improve the accuracy of predictions. nih.gov
Predicting Transporter Interactions: The role of drug transporters in the disposition of bupropion and its metabolites is not well understood. One study showed that major hepatic transporters (OATP1B1, OATP1B3, OCT1, etc.) likely play a minor role. nih.gov Advanced in silico models could screen for potential interactions with a wider array of transporters in different tissues (e.g., brain, kidney) to identify non-canonical pathways that may influence efficacy or toxicity.
Developing Quantitative Structure-Activity Relationship (QSAR) Models: By building QSAR models, researchers can predict the pharmacological activity (e.g., binding affinity for dopamine (B1211576) and norepinephrine (B1679862) transporters) and toxicological potential (e.g., off-target binding, cardiotoxicity) of threo-dihydrobupropion and its hypothetical derivatives. litfl.com This can guide the development of safer, more effective compounds.
Exploration of rac-threo-Dihydrobupropion Hydrochloride as a Lead Compound for Novel Therapeutic Agents (Mechanistic/Discovery Focus)
A lead compound is a chemical starting point for the development of new drugs. rac-threo-Dihydrobupropion, being an active metabolite with a distinct pharmacokinetic profile from bupropion, is an intriguing candidate for such exploration. umich.eduoup.com It is known to be a weaker inhibitor of norepinephrine and dopamine reuptake than bupropion, with about 20-50% of the parent drug's potency in animal models. wikipedia.orgnih.gov This presents an opportunity for medicinal chemists to modify its structure to create new chemical entities with improved or novel therapeutic properties.
A discovery-focused approach would involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of threo-dihydrobupropion—for example, by altering the substituents on the phenyl ring or modifying the amino alcohol group—and assessing how these changes affect its binding affinity and selectivity for dopamine, norepinephrine, and other transporters.
Developing Novel Polypharmacology: Bupropion's efficacy may stem from its action on multiple targets. ricardinis.pt Threohydrobupropion could be used as a scaffold to design new compounds that intentionally modulate multiple targets (e.g., combining monoamine reuptake inhibition with nicotinic receptor antagonism) to treat complex neuropsychiatric disorders.
Targeting Metabolite-Specific Profiles: Since threo-dihydrobupropion has a longer half-life than bupropion, derivatives based on its structure could be developed to have more stable plasma concentrations and potentially different therapeutic windows. oup.com
Investigation of Non-Canonical Biological Roles and Interactions in Specialized Cellular Models
The primary mechanism of bupropion and its metabolites is understood to be the inhibition of dopamine and norepinephrine reuptake. ricardinis.pt However, to fully grasp the compound's effects, research must extend to non-canonical (i.e., less understood or secondary) biological roles.
Future investigations should include:
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism: Bupropion is known to be a noncompetitive antagonist of nAChRs, which is thought to contribute to its effectiveness as a smoking cessation aid. umich.edunih.gov It is critical to determine if rac-threo-dihydrobupropion shares this activity and to quantify its potency at various nAChR subtypes using specialized cellular models, such as oocyte expression systems or neuronal cell lines.
Exploring Interactions with Other CNS Targets: The vast complexity of the central nervous system suggests the possibility of interactions with other receptors, ion channels, or signaling pathways. High-throughput screening of rac-threo-dihydrobupropion against a broad panel of CNS targets could uncover unexpected biological activities.
Cellular Disposition in Specialized Models: While studies have examined transport in liver-representative cell lines, it is crucial to investigate the uptake, accumulation, and efflux of rac-threo-dihydrobupropion in more specialized models, such as primary neurons, astrocytes, or blood-brain barrier models. nih.gov This could reveal unique transport mechanisms relevant to its CNS activity and disposition.
Q & A
Q. What analytical methodologies are recommended for quantifying rac threo-Dihydro Bupropion Hydrochloride in biological matrices?
Deuterium-labeled analogs, such as rac threo-Dihydro Bupropion-D9 Hydrochloride, are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) to enhance accuracy. This approach minimizes matrix effects and enables precise pharmacokinetic profiling. For example, deuterated standards improve signal-to-noise ratios in plasma or urine samples by correcting for ion suppression and variability in extraction efficiency .
Q. How can impurities in this compound be quantified during synthesis?
Thin-layer chromatography (TLC) with m-chlorobenzoic acid as a reference standard is a validated method. Prepare test solutions in methanol and quantify impurities using a standard curve at 254 nm. The Pharmacopeial Forum specifies limits: ≤0.2% for m-chlorobenzoic acid and ≤0.1% for other impurities. Confirm results with HPLC using USP Bupropion Hydrochloride Related Compound C and F reference standards .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Use local exhaust ventilation for high-energy processes (e.g., particle size analysis). Wear nitrile gloves and chemical splash goggles to prevent dermal/ocular exposure. Avoid static discharge and store in tightly sealed containers under ambient conditions. Respiratory protection (HEPA-filtered masks) is advised during spill cleanup .
Advanced Research Questions
Q. How can stereochemical resolution of this compound be achieved for enantioselective studies?
Chiral chromatography with cellulose-based columns (e.g., Chiralcel OD-H) and USP reference standards (e.g., Bupropion Hydrochloride Related Compound C and F) enables baseline separation of threo and erythro diastereomers. Optimize mobile phases with hexane:ethanol:diethylamine (85:15:0.1 v/v) to resolve (R,R)- and (S,S)-enantiomers. Validate using polarimetric detection .
Q. What experimental design optimizes the synthesis of this compound for green chemistry?
A factorial design approach (e.g., 2³ full factorial) can evaluate parameters like solvent choice (ethanol vs. acetone), catalyst loading (palladium on carbon), and reaction temperature. Response surface methodology (RSM) identifies optimal conditions for yield (>90%) while minimizing waste. Virtual simulations (e.g., Gaussian molecular modeling) predict energy barriers for stereoselective reductions .
Q. How do pharmacokinetic-pharmacodynamic (PK/PD) models account for interspecies differences in metabolite profiling?
Incorporate deuterated tracers (e.g., rac threo-Dihydro Bupropion-D9 Hydrochloride) to track hepatic metabolism across species. For rodents, cytochrome P450 2B6 dominates hydroxylation, while human models prioritize CYP2D6. Use compartmental modeling with NONMEM to simulate AUC and Cmax disparities. Cross-validate with microsomal assays and in vivo plasma concentration-time curves .
Q. What strategies resolve contradictory data in stability studies of this compound?
Apply forced degradation under acidic (HCl), oxidative (H2O2), and photolytic conditions (ICH Q1B). Compare degradation products via LC-MS/MS and NMR against USP reference standards. For thermal instability above 220°C, use thermogravimetric analysis (TGA) to identify decomposition pathways. Statistically reconcile discrepancies using multivariate analysis (e.g., PCA) .
Methodological Tables
Q. Table 1: Key Parameters for Impurity Analysis via TLC
| Parameter | Specification | Reference |
|---|---|---|
| Mobile Phase | Ethyl acetate:methanol:ammonia (75:25:2) | |
| Detection Wavelength | 254 nm | |
| Limit of Quantitation | 0.1% (w/w) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
